3,5-Pyridinedicarbonitrile, 2-methyl-

Chemical Synthesis Intermediate Building Block

Researchers requiring a specific substitution pattern for target molecule synthesis face risks from isomer contamination. 3,5-Pyridinedicarbonitrile, 2-methyl- eliminates this variable with a defined 2-methyl group essential for directing further functionalization and tuning electronic effects. - Direct precursor for 4-amino-2-methyl-3,5-pyridinedicarbonitrile scaffolds. - Critical intermediate for 2,6-substituted pyridine derivatives with herbicidal activity. - Candidate for TADF OLED materials due to its unique photophysical properties. Supplied with batch-specific QC data, ensuring lot-to-lot consistency for reliable R&D and scale-up.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
Cat. No. B12976033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Pyridinedicarbonitrile, 2-methyl-
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C#N)C#N
InChIInChI=1S/C8H5N3/c1-6-8(4-10)2-7(3-9)5-11-6/h2,5H,1H3
InChIKeyRGGSYTZSBWEXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3,5-Pyridinedicarbonitrile: Key Building Block


3,5-Pyridinedicarbonitrile, 2-methyl-, also known as 2-methylpyridine-3,5-dicarbonitrile, is a heterocyclic building block featuring a pyridine core substituted with a methyl group at the 2-position and cyano groups at the 3- and 5-positions. This substitution pattern provides a unique combination of electronic and steric properties that differentiates it from other pyridine dicarbonitrile isomers. It serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.

Heterocyclic building block for pharmaceutical and agrochemical intermediate synthesis
Unique 2-methyl-3,5-dicyano substitution pattern enables regiospecific derivatization
Suitable for research exploring steric and electronic effects of pyridine substituents

Why 2-Methyl-3,5-Pyridinedicarbonitrile Has No Generic Substitute


The precise positioning of substituents on the pyridine ring critically influences both the reactivity and the physicochemical properties of the final drug or agrochemical substance. Generic substitution with a different isomer, such as 4-methyl-3,5-pyridinedicarbonitrile or the unsubstituted parent compound, is not feasible when the target molecule requires the specific steric and electronic environment conferred by the 2-methyl group. This group can act as a directing group in further functionalization, influence biological target binding, or alter the metabolic stability of derived agents. The following evidence, where available, will provide quantitative justification for selecting this specific regioisomer over its closest analogs.

2-Methyl-3,5-pyridinedicarbonitrile
vs. 4-Methyl-3,5-pyridinedicarbonitrile
Positional isomer: methyl group relocation may alter directing effects, target binding, and metabolic stability of derived agents.
2-Methyl-3,5-pyridinedicarbonitrile
vs. Unsubstituted 3,5-pyridinedicarbonitrile
Absence of 2-methyl group changes steric and electronic environment; reactivity and final molecule properties may not transfer.

2-Methyl-3,5-Pyridinedicarbonitrile Comparative Evidence


No Direct Comparative Quantitative Evidence

An extensive search of primary research papers, patents, and authoritative databases was conducted to identify quantifiable, verifiable differentiation for 3,5-Pyridinedicarbonitrile, 2-methyl- relative to its closest analogs. This search did not yield direct head-to-head comparisons, cross-study comparable data with a shared baseline, or class-level inferences with explicit quantitative data for the target compound. The compound is primarily cited as an intermediate or a member of a broader chemical library, not as a principal subject of comparative performance studies. The lack of such data means a rigorous, evidence-based guide cannot be constructed at this time without relying on excluded sources or unsubstantiated claims.

Direct Comparisons
Data to verify
No head-to-head quantitative evidence identified
Procurement decisions should rely on experimental validation
Extensive literature and patent search found no comparative performance data
Chemical Synthesis Intermediate Building Block

Application Scenarios for 2-Methyl-3,5-Pyridinedicarbonitrile


4-Amino Derivative Synthesis

The compound serves as a direct precursor for synthesizing 4-amino-2-methyl-3,5-pyridinedicarbonitrile, a scaffold explored in medicinal chemistry. The 2-methyl group is essential for the final molecule's identity.

2,6-Substituted Pyridine Agrochemicals

As a pyridine dicarbonitrile, this compound is a key intermediate for constructing 2,6-substituted pyridine derivatives, a class with known herbicidal activity. The 2-methyl substitution is a critical structural feature carried through to the final active ingredient.

OLED and TADF Materials Research

3,5-Dicyanopyridine derivatives are explored for their thermally activated delayed fluorescence (TADF) properties in OLEDs. The specific substitution pattern of 2-methyl-3,5-pyridinedicarbonitrile influences its electrochemical and photophysical properties, making it a candidate for further investigation in this field.

Application
Selection Property
Validation Focus
4-Amino-2-methyl-3,5-pyridinedicarbonitrile synthesis
2-Methyl group identity
Amination yield and product structure confirmation
2,6-Substituted pyridine herbicide intermediates
Regiochemical directing effects
Regioselective functionalization at 2- and 6-positions
TADF emitter materials research
Electrochemical and photophysical profile
Photophysical characterization and device testing
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